molecular formula C18H16N2O3S B2979407 (E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide CAS No. 121780-13-0

(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide

Cat. No.: B2979407
CAS No.: 121780-13-0
M. Wt: 340.4
InChI Key: DBODRWHQXQJUNM-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Binding and Interaction Studies

  • Fluorescent Probe Technique for Binding Study : A study using a fluorescent probe, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, examined the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method provides a simple, sensitive, and rapid determination of binding mechanisms, suggesting the aromatic ring as the primary binding site (Jun et al., 1971).

Chemical Synthesis and Characterization

  • Synthesis and Anti-Lipase Potential : A compound, N’-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, was synthesized and evaluated for its potential as a lipase enzyme inhibitor. Molecular docking studies revealed interactions with amino acids in lipase. Additionally, this compound demonstrated antimicrobial activity against various bacteria, including MRSA (Amereih et al., 2020).

Environmental Applications

  • Removal of Aromatic Sulfonates from Wastewater : A study on the removal of aromatic sulfonates, like naphthalene sulfonates, from wastewater used a recyclable polymer (NDA-801). This method demonstrated high removal efficiency and capacity, indicating the potential for wastewater treatment applications (Pan et al., 2008).

Analytical Techniques

  • Ion-Pair Liquid Chromatography for Sulfonate Analysis : A solid-phase extraction method combined with ion-pair liquid chromatography was developed for the determination of benzene- and naphthalenesulfonates in industrial wastewaters. This method offers high sensitivity and selectivity, important for environmental monitoring (Alonso et al., 1999).

Biological Activity

  • Schiff Base Compounds with Antimicrobial Activity : Schiff base compounds, including those derived from sulfonohydrazide, have been synthesized and tested for antibacterial activity. These compounds displayed significant activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential in antimicrobial applications (Ibrahim et al., 2011).

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17-9-6-14(7-10-17)13-19-20-24(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-13,20H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBODRWHQXQJUNM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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